Molecular Weight Differentiation: 380.4 g/mol Places This Compound in the Lower-MW Quartile of ROMK Inhibitor Chemical Space Relative to MK-7145 (466.5 g/mol) and MK-8153 (>500 g/mol)
The target compound possesses a molecular weight of 380.4 g/mol [1]. This is 86.1 g/mol (18.5%) lower than MK-7145 (466.5 g/mol) [2] and more than 120 g/mol lower than MK-8153. Given that molecular weight is a primary determinant of passive permeability and oral bioavailability according to Lipinski's rule-of-five framework, the target compound's lower MW may offer a formulation and ADME advantage at the lead-optimization stage, provided that potency is not sacrificed. VU591 (368.3 g/mol) is slightly lower in MW, but its benzimidazole scaffold lacks the conformational flexibility of the oxane-thiophene system.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 380.4 g/mol |
| Comparator Or Baseline | MK-7145: 466.5 g/mol; VU591: 368.3 g/mol; MK-8153: >500 g/mol |
| Quantified Difference | 86.1 g/mol lower than MK-7145 (18.5% reduction); 12.1 g/mol higher than VU591 (3.3% increase) |
| Conditions | Calculated molecular weights based on molecular formulae; PubChem computed properties and IUPHAR ligand page data |
Why This Matters
Lower molecular weight within the ROMK inhibitor class correlates with improved permeability and oral absorption potential, making this compound a more attractive scaffold for lead optimization than higher-MW advanced leads.
- [1] PubChem Compound Summary for CID 29701336. Molecular Weight: 380.4 g/mol. National Center for Biotechnology Information (2025). View Source
- [2] MK-7145 ligand page. IUPHAR/BPS Guide to Pharmacology. Ligand ID: 10382. Molecular Weight: 466.21 g/mol. View Source
